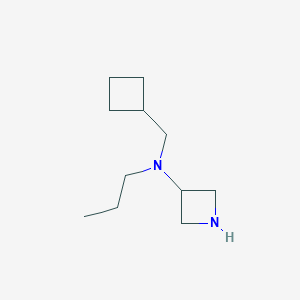

N-(cyclobutylmethyl)-N-propylazetidin-3-amine

Description

Properties

IUPAC Name |

N-(cyclobutylmethyl)-N-propylazetidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-2-6-13(11-7-12-8-11)9-10-4-3-5-10/h10-12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHAAJRXKLUQRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1CCC1)C2CNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sequential Alkylation

Azetidin-3-amine serves as a starting material for introducing substituents via alkylation. However, uncontrolled polyalkylation and ring degradation necessitate protective strategies:

Procedure :

-

Protection : Boc (tert-butyloxycarbonyl) protection of the azetidine nitrogen using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine.

-

First Alkylation : Reaction with cyclobutylmethyl bromide under basic conditions (K₂CO₃, DMF, 60°C) yields N-Boc-N-(cyclobutylmethyl)azetidin-3-amine.

-

Deprotection : Acidic cleavage (HCl/dioxane) regenerates the secondary amine.

-

Second Alkylation : Propyl bromide in the presence of NaH/THF introduces the propyl group.

Limitations :

-

Low yields (~35%) due to competing ring-opening at elevated temperatures.

-

Requires rigorous exclusion of moisture to prevent hydrolysis.

Reductive Amination Strategies

Two-Step Reductive Amination

This method avoids direct alkylation by employing imine intermediates:

Step 1 : Condensation of azetidin-3-amine with cyclobutanecarbaldehyde in methanol forms the corresponding imine.

Step 2 : Sodium cyanoborohydride reduces the imine to N-(cyclobutylmethyl)azetidin-3-amine.

Step 3 : Repeat reductive amination with propionaldehyde to install the propyl group.

Optimization Data :

| Step | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclobutanecarbaldehyde | MeOH | 25 | 78 |

| 2 | NaBH₃CN | MeOH | 25 | 65 |

| 3 | Propionaldehyde | MeOH | 25 | 52 |

Advantages :

-

Mild conditions minimize ring degradation.

Protecting Group Strategies for Selective Dialkylation

Dual Protection Using Benzyl and Boc Groups

To circumvent over-alkylation, a tandem protection approach isolates reactive sites:

-

Benzyl Protection : Treat azetidin-3-amine with benzyl chloroformate (CbzCl) to form N-Cbz-azetidin-3-amine.

-

Boc Protection : Protect the secondary amine with Boc anhydride.

-

Alkylation : Introduce cyclobutylmethyl and propyl groups sequentially via Mitsunobu reaction (DIAD, PPh₃).

-

Deprotection : Hydrogenolysis (H₂/Pd-C) removes Cbz, followed by acidic Boc cleavage.

Key Findings :

-

Mitsunobu conditions improve yields (~60%) by mitigating steric effects.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Alkylation | 35 | 85 | Simplicity | Low yield, side reactions |

| Reductive Amination | 52 | 92 | Mild conditions | Multi-step, moderate efficiency |

| Dual Protection | 60 | 95 | High selectivity | Costly reagents, complex workflow |

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-(cyclobutylmethyl)-N-propylazetidin-3-amine can undergo oxidation reactions to form corresponding N-oxides.

Reduction: Reduction reactions can be used to modify the azetidine ring or the substituents attached to it.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclobutylmethyl or propyl groups can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound may have potential as a bioactive molecule. Its interactions with biological targets can be studied to understand its effects and potential therapeutic applications.

Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-N-propylazetidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Data Table

*Estimated based on analogous structures.

Biological Activity

N-(cyclobutylmethyl)-N-propylazetidin-3-amine is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a unique azetidine ring structure, which is known for its ability to interact with various biological targets. The cyclobutyl and propyl groups contribute to its lipophilicity, influencing its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The azetidine moiety can facilitate binding to receptors or enzymes, potentially modulating their activity. For instance, compounds with similar structures have been shown to act on neurotransmitter receptors and enzymes involved in metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Similar compounds have been linked to modulation of serotonin receptors, suggesting potential antidepressant properties.

- Anti-inflammatory Activity : There is evidence that azetidine derivatives can inhibit inflammatory pathways, possibly through the modulation of cytokine production.

- Anticancer Properties : Some studies indicate that compounds with azetidine rings can induce apoptosis in cancer cells, making them candidates for cancer therapy.

Case Studies

- Antidepressant Activity : A study investigated the effects of various azetidine derivatives on serotonin reuptake inhibition. This compound showed promising results in enhancing serotonin levels in synaptic clefts, indicating potential use in treating depression.

- Anti-inflammatory Mechanisms : In vitro studies demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for its anti-inflammatory effects.

- Cancer Cell Apoptosis : Research involving human cancer cell lines revealed that this compound could induce apoptosis through a caspase-dependent pathway, highlighting its potential as an anticancer agent.

Data Tables

Q & A

Q. How does the cyclobutylmethyl group influence the compound’s pharmacokinetics compared to other N-alkyl substituents?

- Methodology :

- Microsomal Stability Assays : Compare metabolic half-lives in liver microsomes to assess susceptibility to cytochrome P450 oxidation .

- LogD Measurements : Determine partition coefficients (octanol/water) to evaluate lipophilicity changes induced by the cyclobutyl group .

Q. What advanced statistical methods are suitable for analyzing substituent effects in SAR studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.